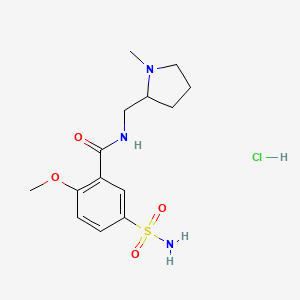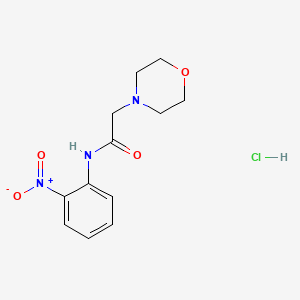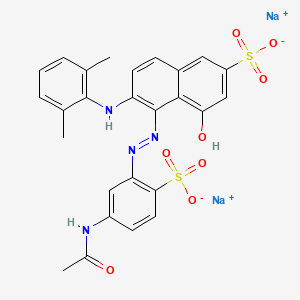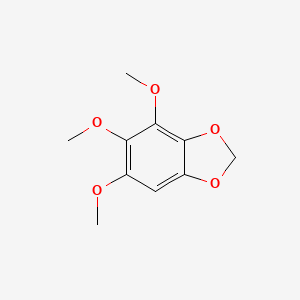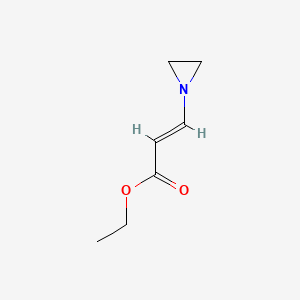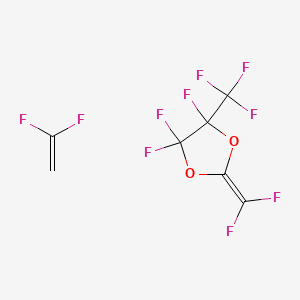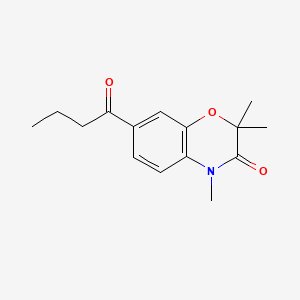
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- is a synthetic organic compound known for its unique chemical structure and potential applications in various fields This compound belongs to the benzoxazinone family, which is characterized by a benzene ring fused with an oxazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2,2,4-trimethyl-1,3-pentanediol and 2-aminophenol in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols); reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, studies have shown that certain derivatives of this compound can inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: The parent compound without the 7-(1-oxobutyl)-2,2,4-trimethyl- substituents.
2,2,4-Trimethyl-1,3-pentanediol: A precursor used in the synthesis of the target compound.
2-Aminophenol: Another precursor involved in the synthetic route.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxobutyl)-2,2,4-trimethyl- stands out due to its specific substituents, which confer unique chemical and biological properties
Propiedades
Número CAS |
116337-75-8 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
7-butanoyl-2,2,4-trimethyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO3/c1-5-6-12(17)10-7-8-11-13(9-10)19-15(2,3)14(18)16(11)4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
ULIINUOUHATVLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12715246.png)
![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)
